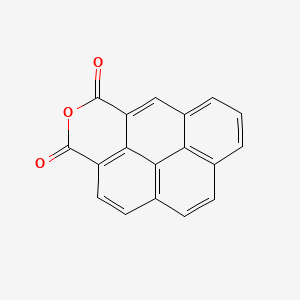
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione is a chemical compound with the molecular formula C18H8O3 It is a polycyclic aromatic compound that contains a pyran ring fused to a pyrene moiety
Análisis De Reacciones Químicas
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3H,5H-Pyreno(1,10-cd)pyran-3,5-dione involves its interaction with molecular targets through various pathways. The compound’s aromatic structure allows it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent .
Comparación Con Compuestos Similares
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione can be compared with other similar compounds such as:
Pyran-3,5-dione: A simpler analog with fewer aromatic rings.
1H,3H-Perylo[3,4-cd]pyran-1,3-dione: Another polycyclic aromatic compound with a different arrangement of rings.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications .
Propiedades
Número CAS |
76895-43-7 |
|---|---|
Fórmula molecular |
C18H8O3 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
3-oxapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),5(18),6,8(17),9,11(16),12,14-octaene-2,4-dione |
InChI |
InChI=1S/C18H8O3/c19-17-12-7-6-10-5-4-9-2-1-3-11-8-13(18(20)21-17)16(12)15(10)14(9)11/h1-8H |
Clave InChI |
KEYVFAJISZJDSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=C4C5=C(C=CC(=C35)C=C2)C(=O)OC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
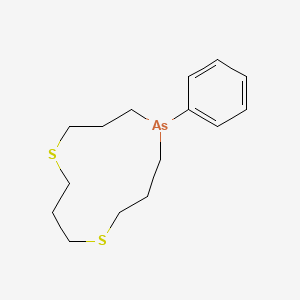

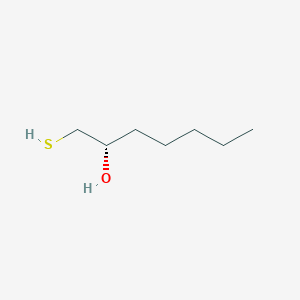
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)


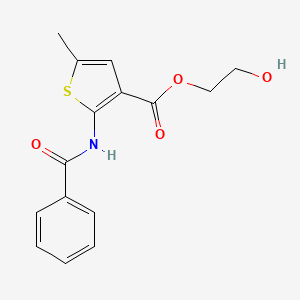
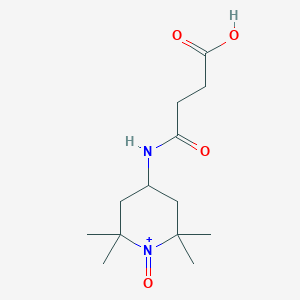
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
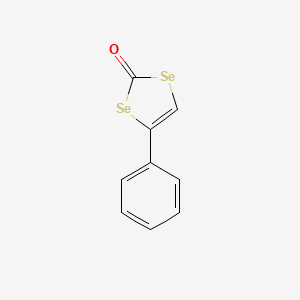
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
